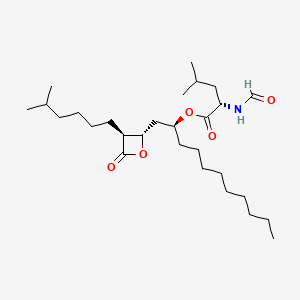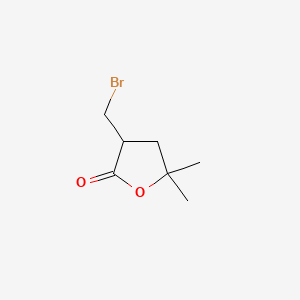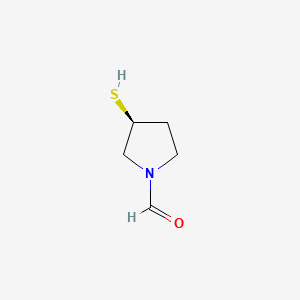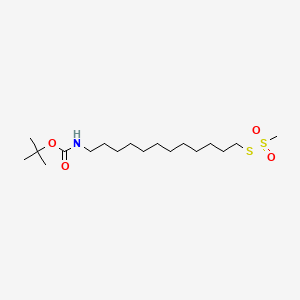![molecular formula C7H14O6 B583915 3-O-Methyl-D-[6-13C]glucose CAS No. 478529-34-9](/img/structure/B583915.png)
3-O-Methyl-D-[6-13C]glucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-Methyl-D-[6-13C]glucose is a labeled glucose analogue where the carbon at position 6 is replaced with the carbon-13 isotope. This compound is a non-metabolizable glucose analogue, meaning it is not phosphorylated by hexokinase and is used primarily as a marker to assess glucose transport by evaluating its uptake within various cells and organ systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Methyl-D-[6-13C]glucose typically involves the methylation of D-glucose at the 3-position. The process begins with the protection of hydroxyl groups, followed by selective methylation at the 3-position using methyl iodide in the presence of a base such as sodium hydride. The protected groups are then removed to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure precision and consistency. The use of carbon-13 labeled precursors is essential for the production of this compound, which is often sourced from specialized suppliers .
Análisis De Reacciones Químicas
Types of Reactions
3-O-Methyl-D-[6-13C]glucose undergoes various chemical reactions, including mutarotation and proton exchange. Mutarotation involves the interconversion between the alpha and beta anomers of the compound in aqueous solution .
Common Reagents and Conditions
Mutarotation: This reaction occurs in aqueous solutions and is influenced by temperature and pH.
Proton Exchange: This reaction involves the exchange of hydroxyl protons with water and is measured using techniques such as chemical exchange saturation transfer (CEST) MRI.
Major Products Formed
The major products formed from these reactions are the alpha and beta anomers of this compound. The ratio of these anomers at equilibrium is approximately 1:1.4 .
Aplicaciones Científicas De Investigación
3-O-Methyl-D-[6-13C]glucose is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Glucose Transport Studies: It is used as a marker to assess glucose transport by evaluating its uptake within various cells and organ systems.
Magnetic Resonance Imaging (MRI): The compound is used as an agent in chemical exchange saturation transfer (CEST) MRI to image tumors and assess the effects of stroke.
Metabolic Studies: It serves as a non-metabolizable glucose analogue in studies investigating glucose metabolism and insulin release.
Mecanismo De Acción
3-O-Methyl-D-[6-13C]glucose exerts its effects by mimicking the structure of glucose but without undergoing phosphorylation by hexokinase. This allows it to be taken up by glucose transporters and used as a marker for glucose transport studies. The compound’s non-metabolizable nature makes it ideal for tracking glucose uptake without interference from metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
3-O-Methyl-D-glucose: Similar to 3-O-Methyl-D-[6-13C]glucose but without the carbon-13 isotope.
2-Deoxy-D-glucose: Another glucose analogue that is phosphorylated by hexokinase but not further metabolized, used in metabolic studies and cancer research.
Uniqueness
The uniqueness of this compound lies in its carbon-13 labeling, which allows for precise tracking and analysis using nuclear magnetic resonance (NMR) and other isotopic labeling techniques. This makes it particularly valuable in advanced research applications where detailed molecular tracking is required .
Propiedades
IUPAC Name |
(3R,4S,5R,6R)-6-(hydroxy(113C)methyl)-4-methoxyoxane-2,3,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-12-6-4(9)3(2-8)13-7(11)5(6)10/h3-11H,2H2,1H3/t3-,4-,5-,6+,7?/m1/s1/i2+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBBSJMAPKXHAH-PFXJGHEHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC(C1O)O)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H](OC([C@@H]1O)O)[13CH2]O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3aH-Cyclopenta[b]furan-2,3a,6-triol,hexahydro-,[2S-(2-alpha-,3a-alpha-,6-bta-,6a-alpha-)]-(9CI)](/img/new.no-structure.jpg)








![3-[(1R,3R,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B583854.png)
